
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is an organic compound that features a pyrazole ring substituted with a bromo group at the 4-position and a nitrophenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: 4-Amino-3-(4-nitrophenyl)-1-prop-2-enylpyrazole.
Oxidation: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromo group can facilitate binding to specific targets through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(4-nitrophenyl)pyrazole: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.
3-(4-Nitrophenyl)-1-prop-2-enylpyrazole: Lacks the bromo group, which may influence its binding affinity to specific targets.
4-Bromo-3-phenyl-1-prop-2-enylpyrazole: Lacks the nitro group, which may reduce its potential for bioreduction and formation of reactive intermediates.
Uniqueness
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is unique due to the presence of both the bromo and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H10BrN3O2 |
|---|---|
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
4-bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C12H10BrN3O2/c1-2-7-15-8-11(13)12(14-15)9-3-5-10(6-4-9)16(17)18/h2-6,8H,1,7H2 |
InChI-Schlüssel |
HGZTYTQTEGFRRM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


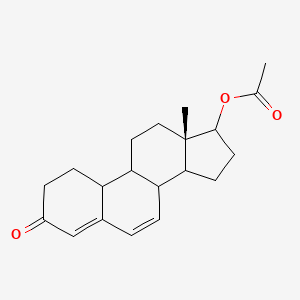
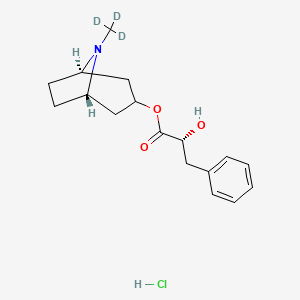

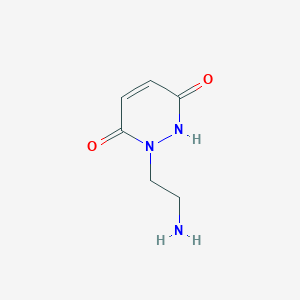
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)


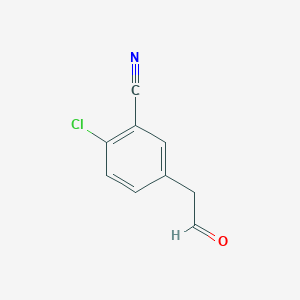
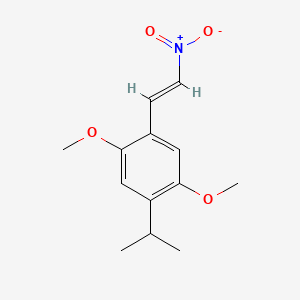
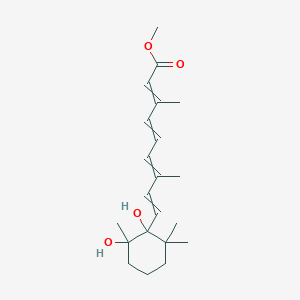
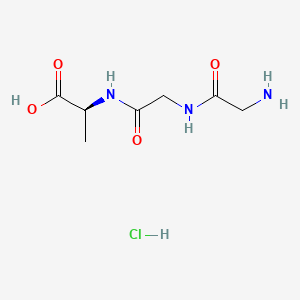
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)

